![molecular formula C15H23N5O3S B2623576 1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone CAS No. 1707392-11-7](/img/structure/B2623576.png)
1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique properties, making it valuable in fields such as medicinal chemistry, materials science, and drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone typically involves the reaction of 1-Methylpiperidin-4-one with 5-(morpholin-4-ylsulfonyl)pyridin-2-yl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity of the compound, making it suitable for various applications in research and development.
化学反应分析
Types of Reactions
1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone has numerous applications in scientific research, including:
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties for various industrial applications.
Drug Discovery: The compound serves as a valuable intermediate in the discovery and development of new pharmaceutical compounds.
Catalysis: It is used as a catalyst in various chemical reactions, enhancing the efficiency and selectivity of the processes.
作用机制
The mechanism of action of 1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1-Methylpiperidin-4-one
- 5-(morpholin-4-ylsulfonyl)pyridin-2-yl hydrazine
- Other hydrazone derivatives
Uniqueness
1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications where other similar compounds may not be as effective.
属性
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]-5-morpholin-4-ylsulfonylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3S/c1-19-6-4-13(5-7-19)17-18-15-3-2-14(12-16-15)24(21,22)20-8-10-23-11-9-20/h2-3,12H,4-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVGOSNAUBZENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC2=NC=C(C=C2)S(=O)(=O)N3CCOCC3)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,4-dimethylphenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2623493.png)
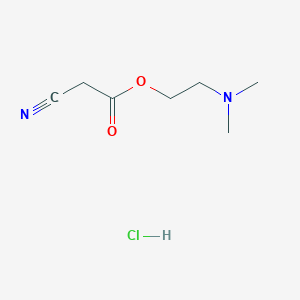
![2-(1H-indol-3-yl)-2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2623496.png)
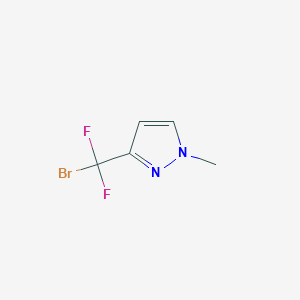
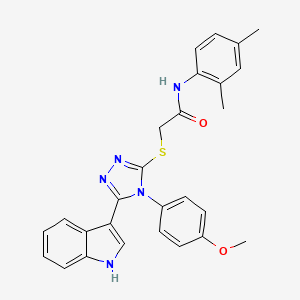
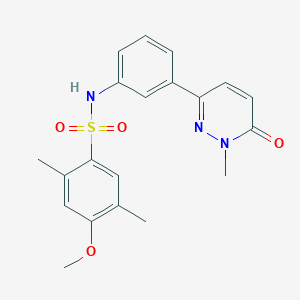
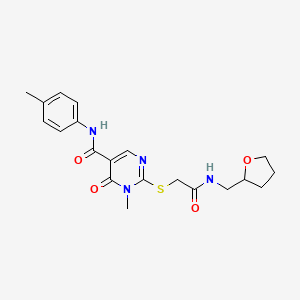
![1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}[4-(trifluoromethyl)phenyl]methyl)piperidin-4-ol](/img/structure/B2623509.png)
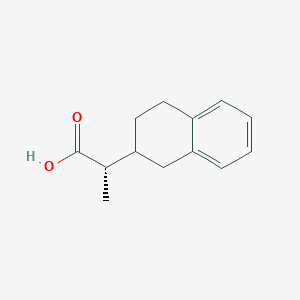
![ethyl 1-{1-oxo-2-[(phenylcarbamoyl)methyl]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate](/img/structure/B2623512.png)
![2-[(2S,4S)-4-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B2623513.png)
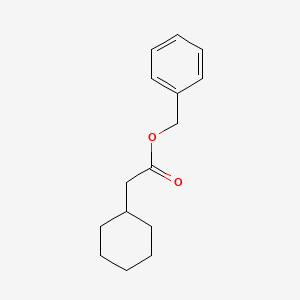

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2623516.png)
